2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBUQSZODPWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid (molecular formula C₂₂H₁₉N₃O₄, molecular weight 389.4 g/mol) integrates a pyrazin-2-yl moiety at the β-carbon of the amino acid backbone, with the α-amino group protected by Fmoc. Key challenges in its synthesis include:
- Steric hindrance from the Fmoc group during coupling reactions.
- Solubility limitations of intermediates in organic solvents.
- Racemization risks during activation of the carboxylic acid.
- Selective deprotection requirements in multi-step sequences.
Synthetic Routes and Methodological Frameworks
Solution-Phase Synthesis via Acyl Chloride Intermediate
A widely adopted strategy involves sequential acylation and deprotection, as exemplified by analogous Fmoc-protected amino acids. For the target compound, the pathway proceeds as follows:
Step 1: Preparation of 3-Pyrazin-2-ylalanine
The precursor amino acid, 3-pyrazin-2-ylalanine, is synthesized via Strecker amino acid synthesis :
- Pyrazine-2-carbaldehyde undergoes condensation with ammonium chloride and potassium cyanide.
- Hydrolysis of the resulting α-aminonitrile in acidic conditions yields the racemic amino acid.
Step 2: Fmoc Protection of the Amino Group
The amino group is protected using 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) :
- Reaction conditions : 3-Pyrazin-2-ylalanine (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Fmoc-Cl (1.2 eq) and N-methylmorpholine (2 eq) are added dropwise at 0°C. The mixture stirs for 6 hours at room temperature.
- Workup : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 78–85%).
Step 3: Activation and Purification
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) :
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS offers advantages in throughput and purification for large-scale production:
- Resin selection : Wang resin (hydroxyl-functionalized) is preferred for its acid-labile linkage.
- Coupling protocol : The Fmoc-protected acyl chloride (3 eq) is coupled to the resin-bound amino acid using N,N-diisopropylethylamine (DIPEA, 6 eq) in DCM.
- Deprotection : Piperidine (20% in DMF) removes the Fmoc group, enabling elongation of the peptide chain.
Optimization Strategies and Industrial Scalability
Metal-Mediated Coupling for Enhanced Efficiency
A patent (CN102212036B) describes zinc-mediated coupling for analogous Fmoc amino acids:
- Procedure : Fmoc-protected acyl chloride (1 eq) and zinc powder (1 eq) are stirred in THF. The mixture is added to a solution of methyl ester hydrochloride (1 eq) and zinc in THF.
- Advantages :
- Yield improvement (82–90% vs. 70% without metal).
- Reduced racemization due to milder conditions.
| Parameter | Conventional Method | Zn-Mediated Method |
|---|---|---|
| Yield (%) | 70–75 | 82–90 |
| Reaction Time (h) | 12 | 6 |
| Racemization (%) | 8–12 | <5 |
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.75 (m, 2H, Fmoc-ArH), 4.40 (m, 1H, CH₂CH), 4.20 (t, J = 6.8 Hz, 1H, Fmoc-CH₂).
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid, often referred to as Fmoc-pyrazine amino acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyrazine ring and a fluorenylmethoxycarbonyl (Fmoc) group suggests diverse applications, particularly in the development of bioactive peptides.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 393.46 g/mol. The structural characteristics include:
- Fmoc Group : Commonly used in peptide synthesis for protecting amino groups.
- Pyrazine Ring : Known for contributing to various pharmacological effects, including antimicrobial and anticancer properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Studies have shown that pyrazine derivatives often possess antimicrobial properties. For instance, compounds with similar structural motifs have been reported to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The pyrazine moiety has been linked to anticancer activity. Research utilizing molecular docking simulations indicates that this compound may interact effectively with specific cancer-related targets, potentially leading to the development of new anticancer agents.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking , in vitro assays , and structure-activity relationship (SAR) analysis are employed to assess its binding affinity and efficacy against various proteins or enzymes.
Molecular Docking Results
Molecular docking studies have demonstrated that the compound exhibits favorable binding interactions with several target proteins involved in cancer progression and bacterial resistance mechanisms. These studies highlight its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fmoc-Pyrazine Amino Acid | Pyrazine ring, Fmoc group | Potentially diverse |
| Pyrazinamide | Pyrazine ring | Antitubercular |
| Fmoc-Amino Acids | Fmoc protecting group | Varies by amino acid |
| Fluorenylmethoxycarbonyl derivatives | Fluorene-based structure | Varies |
This table illustrates the unique combination of protective and heterocyclic structures in this compound, which may confer specific biological activities not found in other compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrazine derivatives, including this compound, showed significant inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro assays on cancer cell lines have indicated that this compound exhibits cytotoxic effects, promoting apoptosis in targeted cancer cells.
Q & A
Q. What are the standard protocols for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid?
The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Fmoc Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the pyrazine moiety .
- Coupling Reactions : Activate the carboxyl group with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF for 1–2 hours .
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Q. How should researchers characterize the purity and structure of this compound?
- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₂₆H₂₂N₄O₄: 454.16; observed: 454.2) .
- ¹H NMR : Key peaks include δ 7.75–7.30 ppm (Fmoc aromatic protons) and δ 8.60–8.45 ppm (pyrazine protons) .
Q. What are the recommended storage conditions to ensure stability?
- Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. In solution (DMSO or DMF), use within 1 month at -80°C .
Advanced Research Questions
Q. How can researchers resolve contradictions between HPLC purity and functional assay results?
Discrepancies may arise from:
- Epimerization : Check for stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy .
- Trace Solvents : Use TGA (thermogravimetric analysis) to detect residual DMF/DMSO, which can inhibit biological activity .
- Alternative Method : Validate purity with two orthogonal techniques (e.g., HPLC + capillary electrophoresis) .
Q. What experimental strategies optimize coupling efficiency for sterically hindered pyrazine derivatives?
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 minutes vs. 2 hours) and improve yields by 15–20% .
- Coupling Reagents : Switch to PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for bulky substrates .
- Temperature Control : Perform reactions at 0–4°C to minimize racemization .
Q. How does the pyrazine ring influence stability under acidic vs. basic conditions?
- Acidic Conditions (pH < 3) : The pyrazine ring remains stable, but Fmoc deprotection occurs prematurely. Use TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) for selective cleavage .
- Basic Conditions (pH > 8) : Pyrazine undergoes partial hydrolysis. Limit exposure to >30 minutes during deprotection steps .
Q. What analytical methods are critical for detecting byproducts in large-scale synthesis?
- LC-MS/MS : Identify low-abundance impurities (e.g., Fmoc-deprotected intermediates) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers .
- X-ray Crystallography : Confirm absolute configuration if chiral centers are ambiguous .
Key Challenges & Solutions
- Challenge : Low solubility in aqueous buffers.
Solution : Introduce PEGylated spacers or use DMSO/cosolvent systems . - Challenge : Pyrazine-mediated fluorescence quenching.
Solution : Replace Fmoc with Boc (tert-butyloxycarbonyl) for fluorescence-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
